5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring. Subsequent chlorination and introduction of the pyridine and pyrimidine moieties are achieved through controlled reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrimidine ring.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfinyl)pyrimidine-4-carboxamide or 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide.
Reduction: : Formation of 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide reduced derivatives.
Substitution: : Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: : Studied for its potential therapeutic effects in treating diseases like malaria and leishmaniasis.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the pyrazole and pyrimidine rings. Similar compounds include other pyrazole derivatives and pyrimidine-based molecules, which may have different biological activities and applications. Some examples of similar compounds are:
Pyrazole-based ligands: : N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
Indole derivatives: : Various indole-based compounds with biological activities
Properties
IUPAC Name |
5-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-9-6-10(2)23(22-9)13-5-4-11(7-18-13)20-15(24)14-12(17)8-19-16(21-14)25-3/h4-8H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXLQIVPSJNRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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